(E)-3-(furan-2-yl)-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide -

(E)-3-(furan-2-yl)-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide

Catalog Number: EVT-5067241
CAS Number:
Molecular Formula: C18H15N3O3S2
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine []

    • Compound Description: This compound serves as the primary subject of the study in the paper titled "N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine." [] The research delves into elucidating its crystal structure, revealing the presence of two independent molecules within its asymmetric unit. The study further highlights the near co-planarity observed between the thiazole and pyrimidine rings within these molecules, with dihedral angles measured at 2.48 (8)° and 12.82 (8)° respectively. The investigation also uncovers the stabilizing influence of weak intermolecular N—H⋯N and C—H⋯O interactions along the b axis of the crystal structure.
    • 5-[1-(4-methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine (Mortaparib) []

      Compound Description: This compound, identified as a potent disruptor of the mortalin-p53 interaction, represents a novel synthetic small molecule known as Mortaparib. [] It exhibits anticancer properties attributed to its targeting of both mortalin and PARP1 proteins, crucial for the survival and proliferation of cancer cells.

      4-[(1E)-2-(2-phenylindol-3-yl)-1-azavinyl]-1,2,4-triazole (MortaparibPlus) []

      Compound Description: This synthetic small molecule, designated as MortaparibPlus, emerged from the same screening endeavor as Mortaparib. [] Like its counterpart, it demonstrates anticancer activity by targeting mortalin and PARP1 proteins, thereby impeding cancer cell survival and proliferation.

      {4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine} (MortaparibMild) []

      Compound Description: This compound, referred to as MortaparibMild, emerged as a potential disruptor of mortalin-p53 interaction through a chemical library screening. [] Computational and molecular analyses suggest its ability to interact with mortalin, p53, and PARP1. Although it requires higher concentrations compared to Mortaparib and MortaparibPlus to exert its effects, it effectively downregulates mortalin and PARP1 expression and functions, ultimately hindering cancer cell proliferation and migration.

      4‐([4‐(2‐naphthyl)‐1,3‐thiazol‐2‐yl]amino)phenol (TH-848) [, ]

      Compound Description: Identified as an aminothiazole compound, TH-848 exhibits inhibitory effects on both RANKL- and LPS-mediated osteoclastogenesis, as well as prostaglandin E2 (PGE2) production in RAW 264.7 cells in vitro. [] Additionally, local treatment with TH-848 resulted in a 46% reduction in alveolar bone loss in a ligature-induced experimental periodontitis model in Sprague-Dawley rats, without any systemic effects on PGE2, 6-keto PGF1α, LTB4, or cytokine levels. [] These findings suggest its potential as an anti-inflammatory drug for treating chronic inflammatory diseases, including periodontitis.

      4‐(3‐fluoro‐4‐methoxyphenyl)‐N‐(4‐phenoxyphenyl)‐1,3‐thiazol‐2‐amine (TH-644) [, ]

      Compound Description: TH-644, another aminothiazole, demonstrates similar inhibitory effects to TH-848, reducing both LPS- and RANKL-mediated osteoclastogenesis and PGE2 production in RAW 264.7 cells. [] It also inhibits IL-1β-induced PGE2 production in fibroblasts and recombinant mPGES-1 activity without affecting the activity or expression of cyclooxygenase-2. [] These findings further highlight its potential as an anti-inflammatory agent for chronic inflammatory diseases, including periodontitis.

      N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32) []

      Compound Description: CX-32 has been shown to exhibit anti-inflammatory properties. Specifically, treating LPS-activated RAW 264.7 cells with CX-32 prevented the production of prostaglandins without affecting COX-2 protein levels. [] Additionally, CX-32 did not exhibit toxic effects on Hela cells, suggesting a potential therapeutic window.

      4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (CX-35) []

      Compound Description: CX-35 exhibits anti-inflammatory effects, particularly by blocking prostaglandin production induced during inflammatory cellular stress in LPS-stimulated RAW 264.7 cells. [] Notably, CX-35 showed no toxic effects on Hela cells, suggesting its potential as a safe anti-inflammatory agent.

      (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(2-((3,4,5-trimethoxyphenyl)amino)pyridin-3-yl)acrylamide (6d) []

      Compound Description: Demonstrating potent anticancer properties, compound 6d exhibits significant cytotoxic activity, particularly against the A549 human lung adenocarcinoma epithelial cell line, with a GI50 value of 0.6 ± 0.23 μM. [] Flow cytometry analysis revealed its impact on the G2/M phase of the cell cycle, ultimately triggering caspase-3 activation and leading to apoptotic cell death. Molecular docking studies suggest that 6d effectively interacts with and binds to the active site of tubulin.

      (E)-3-(2-((4-methoxyphenyl)amino)pyridin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acrylamide (6p) []

      Compound Description: Exhibiting notable cytotoxic activity, compound 6p demonstrates promising results against the A549 human lung adenocarcinoma epithelial cell line, achieving a GI50 value of 1.8 ± 0.22 μM. [] Its inclusion in this context emphasizes its classification as a 2-anilinonicotinyl-linked acrylamide conjugate, suggesting potential similarities in its biological activities and mechanisms of action.

      N(6)-(3-[(125)I]iodo-4-aminobenzyl)-adenosine-5'-N-methyluronamide ([(125)I]AB-MECA) []

      Compound Description: This radioligand plays a critical role in characterizing adenosine receptors expressed by human monocyte-derived dendritic cells (MDDCs). [] Specifically, saturation binding studies using [(125)I]AB-MECA revealed a Bmax of 298 fmol/mg of protein and a KD of 0.7 nM for the A3 adenosine receptor in these cells. Competition binding assays further confirmed the specificity of this interaction.

Properties

Product Name

(E)-3-(furan-2-yl)-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide

IUPAC Name

(E)-3-(furan-2-yl)-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide

Molecular Formula

C18H15N3O3S2

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C18H15N3O3S2/c1-23-13-6-4-12(5-7-13)15-11-26-18(19-15)21-17(25)20-16(22)9-8-14-3-2-10-24-14/h2-11H,1H3,(H2,19,20,21,22,25)/b9-8+

InChI Key

QYIGIVBDMFGIEC-CMDGGOBGSA-N

SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C=CC3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C=CC3=CC=CO3

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)/C=C/C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.